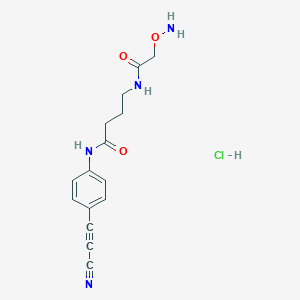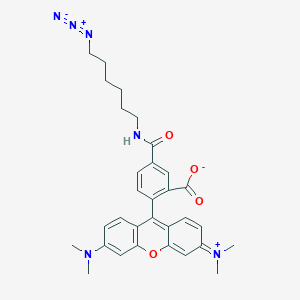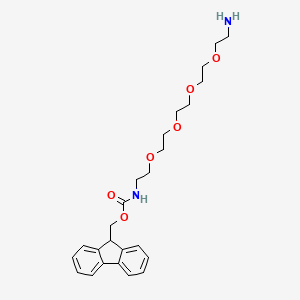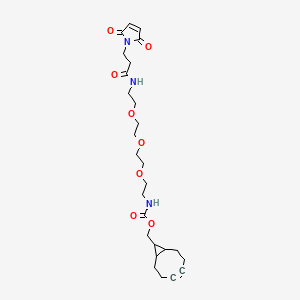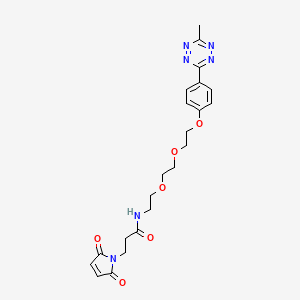
Methyltetrazine-PEG3-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG3-Maleimide is a versatile chemical compound widely used in bioorthogonal chemistry. It is a click chemistry reagent that combines a methyltetrazine group with a maleimide group through a polyethylene glycol (PEG) linker. The maleimide group specifically reacts with thiols to form stable thioether bonds, making it a valuable tool for bioconjugation and molecular labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG3-Maleimide typically involves the following steps:
Preparation of Methyltetrazine: Methyltetrazine is synthesized through a series of reactions starting from commercially available precursors. The process involves the formation of a tetrazine ring through cycloaddition reactions.
PEGylation: The methyltetrazine is then linked to a PEG chain, which enhances its solubility and biocompatibility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG3-Maleimide undergoes several types of chemical reactions:
Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene in an inverse electron demand Diels-Alder reaction, forming stable covalent linkages.
Thiol-Maleimide Reactions: The maleimide group reacts with thiols to form thioether bonds.
Common Reagents and Conditions:
Reagents: Common reagents include trans-cyclooctene, thiols, and maleic anhydride.
Major Products:
Thioether Bonds: Formed from the reaction of maleimide with thiols.
Stable Covalent Linkages: Resulting from the click chemistry reactions with strained alkenes.
Scientific Research Applications
Methyltetrazine-PEG3-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of biocompatible materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG3-Maleimide involves its ability to form stable covalent bonds with specific molecular targets:
Molecular Targets: The maleimide group targets thiol groups on proteins and other biomolecules, forming thioether bonds.
Pathways Involved: The methyltetrazine group participates in inverse electron demand Diels-Alder reactions with strained alkenes, leading to the formation of stable covalent linkages.
Comparison with Similar Compounds
Methyltetrazine-PEG3-Maleimide is unique due to its combination of methyltetrazine and maleimide groups linked by a PEG chain. Similar compounds include:
Methyltetrazine-PEG4-Maleimide: Similar structure but with a longer PEG chain, offering enhanced solubility and flexibility.
Methyltetrazine-NHS Ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of maleimide, used for amine-reactive conjugation.
Methyltetrazine-PEG3-Azide: Features an azide group for click chemistry reactions with alkynes.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out for its versatility and efficiency in bioconjugation and molecular labeling .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O6/c1-16-24-26-22(27-25-16)17-2-4-18(5-3-17)34-15-14-33-13-12-32-11-9-23-19(29)8-10-28-20(30)6-7-21(28)31/h2-7H,8-15H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHDLIQPGWCNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)


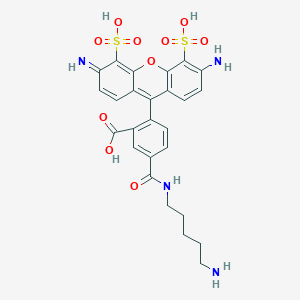
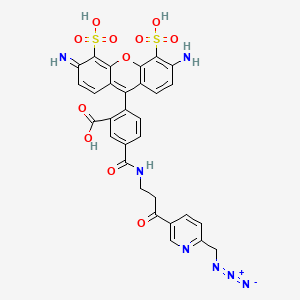

![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B8116067.png)
